

FR-146687: A Technical Overview of a Potent 5 α -Reductase Inhibitor

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Compound of Interest

Compound Name: FR-146687

Cat. No.: B611312

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An in-depth guide for researchers, scientists, and drug development professionals on the discovery, mechanism of action, and experimental evaluation of the dual 5 α -reductase inhibitor, **FR-146687**.

Abstract

FR-146687, also known as FK687 or TF505, is a potent, orally active, non-steroidal dual inhibitor of both type I and type II 5 α -reductase. Developed by Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma), this compound has demonstrated significant potential in preclinical studies for the treatment of androgen-dependent conditions such as benign prostatic hyperplasia (BPH). This technical guide provides a comprehensive overview of the discovery and history of **FR-146687**, its mechanism of action, and detailed experimental protocols for its evaluation. Quantitative data from key studies are summarized, and relevant biological pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound for research and drug development professionals.

Discovery and History

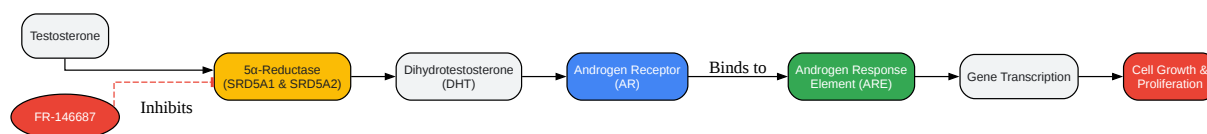
FR-146687 was discovered and developed by scientists at Fujisawa Pharmaceutical Co., Ltd., a Japanese pharmaceutical company that merged with Yamanouchi Pharmaceutical Co., Ltd. in 2005 to form Astellas Pharma Inc. The initial research aimed to identify novel, potent, and selective 5 α -reductase inhibitors for the management of BPH.

The seminal work on **FR-146687** was published in 1997 by O. Nakayama and colleagues in the journal Prostate. This publication detailed the in vitro and in vivo pharmacological profile of **FR-146687**, establishing it as a dual inhibitor of both rat and human 5 α -reductase isozymes. The compound was shown to be a more potent inhibitor of rat prostate 5 α -reductase than finasteride, a well-established 5 α -reductase inhibitor.

Mechanism of Action: Inhibition of 5 α -Reductase

FR-146687 exerts its pharmacological effects by inhibiting the enzyme 5 α -reductase. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). DHT plays a crucial role in the development and progression of androgen-dependent conditions. By blocking the production of DHT, **FR-146687** can effectively mitigate the androgenic signaling that drives these pathologies.

The 5 α -reductase signaling pathway is a critical component of androgen action in target tissues. The inhibition of this pathway by **FR-146687** is a key mechanism for its therapeutic potential.



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Caption: 5 α -Reductase Signaling Pathway and Inhibition by **FR-146687**.

Data Presentation

The following tables summarize the key quantitative data for **FR-146687** from preclinical studies.

Table 1: In Vitro Inhibitory Activity of **FR-146687** against 5 α -Reductase

Enzyme Source	IC50 (nM)
Rat 5 α -Reductase	1.7
Human 5 α -Reductase	4.6

Data from O. Nakayama, et al. Prostate. 1997 Jun 1;31(4):241-9.[1]

Table 2: In Vivo Effects of FR-146687 on Prostate and Seminal Vesicle Weight in Rats

Treatment Group	Dose (mg/kg, p.o.)	Ventral Prostate Weight Reduction (%)	Seminal Vesicle Weight Reduction (%)
FR-146687	0.1	Significant	Significant
FR-146687	> 0.1	Dose-dependent	Dose-dependent

Data from O. Nakayama, et al. Prostate. 1997 Jun 1;31(4):241-9.[1]

Table 3: Effect of FR-146687 on Prostatic Dihydrotestosterone (DHT) Concentration

Species	Effect on DHT Concentration
Rat	Significantly reduced
Beagle	Significantly reduced

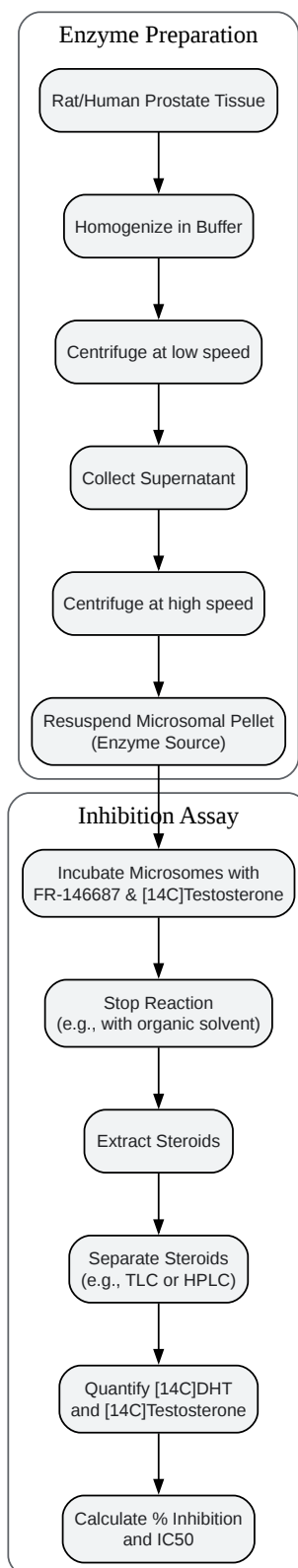
Data from O. Nakayama, et al. Prostate. 1997 Jun 1;31(4):241-9.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of **FR-146687**.

In Vitro 5 α -Reductase Inhibition Assay

This protocol outlines the determination of the inhibitory activity of **FR-146687** on 5 α -reductase.



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Caption: Workflow for the in vitro 5 α -reductase inhibition assay.

Methodology:

- Enzyme Preparation:
 - Prostate tissue from rats or humans is homogenized in a suitable buffer (e.g., Tris-HCl with sucrose and EDTA).
 - The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which contains the 5 α -reductase enzyme.
 - The final microsomal pellet is resuspended in a buffer for use in the assay.
- Inhibition Assay:
 - The microsomal preparation is pre-incubated with various concentrations of **FR-146687**.
 - The enzymatic reaction is initiated by the addition of radiolabeled testosterone (e.g., [¹⁴C]testosterone) and a cofactor (NADPH).
 - The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
 - The reaction is terminated, and the steroids are extracted.
 - The substrate (testosterone) and the product (DHT) are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
 - The amount of radiolabeled DHT formed is quantified using a scintillation counter.
 - The percentage of inhibition at each concentration of **FR-146687** is calculated, and the IC₅₀ value is determined.

In Vivo Evaluation of FR-146687 in a Rat Model of BPH

This protocol describes the assessment of the in vivo efficacy of **FR-146687**.

Methodology:

- Animal Model:
 - Mature male rats are used.
 - To induce prostatic growth, castrated immature rats can be treated with testosterone propionate (TP).
- Drug Administration:
 - **FR-146687** is administered orally (p.o.) at various doses for a specified duration (e.g., 14 or 21 days).
 - A control group receives the vehicle.
- Endpoint Evaluation:
 - At the end of the treatment period, the animals are euthanized.
 - The ventral prostate and seminal vesicles are dissected and weighed.
 - The reduction in organ weight in the treated groups compared to the control group is calculated.
 - For mechanistic studies, the concentration of DHT in the prostate tissue can be measured using gas chromatography-mass spectrometry (GC-MS).

Conclusion

FR-146687 is a potent dual inhibitor of 5 α -reductase with demonstrated in vitro and in vivo activity. Its discovery by Fujisawa Pharmaceutical Co., Ltd. provided a valuable tool for research into androgen-dependent diseases. The data and experimental protocols presented in this technical guide offer a comprehensive resource for scientists and researchers in the field of drug development, facilitating further investigation into the therapeutic potential of 5 α -reductase inhibitors. The provided visualizations of the signaling pathway and experimental workflows serve to enhance the understanding of the compound's mechanism and evaluation.

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References

- 1. New 5alpha-reductase inhibitors: in vitro and in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]
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